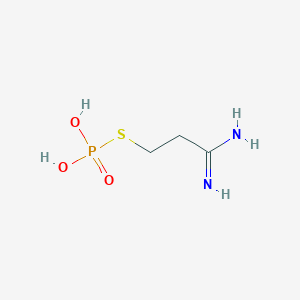

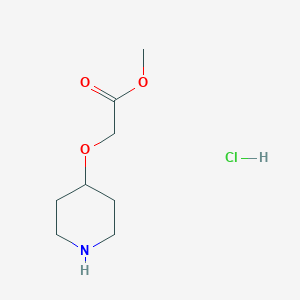

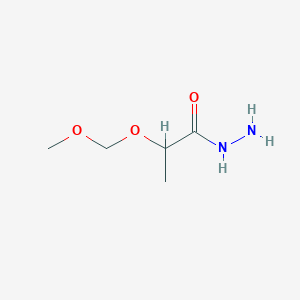

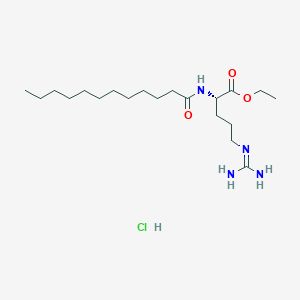

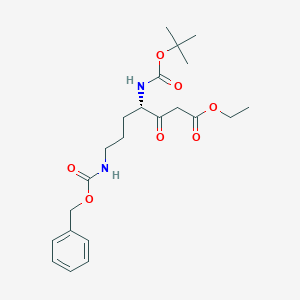

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported a new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine that allowed for acid-free hydrogenation with good yields and selectivity .

Chemical Reactions Analysis

While specific chemical reactions involving “(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride” are not detailed in the search results, there are studies on the catalytic protodeboronation of pinacol boronic esters .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Applications De Recherche Scientifique

Xylan Derivatives: A Mini-Review of Own Results

Xylan, a polymer found in plant cell walls, can be chemically modified to produce ethers and esters with unique properties. These modifications include the introduction of various functional groups, which affect the polymer's solubility, reactivity, and potential applications. Specifically, xylan esters have shown promise for drug delivery applications due to their ability to form nanoparticles. This suggests that similar chemical modifications, like those of "(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride," could be explored for pharmaceutical applications, especially in drug formulation and delivery systems (Petzold-Welcke et al., 2014).

Methyl Paraben: Health Aspects Review

Although the compound differs significantly from methyl paraben (a methyl ester of p-hydroxybenzoic acid), the review of methyl paraben's health aspects could provide insights into the safety, metabolism, and potential effects of similar ester compounds. Methyl paraben's widespread use in various products as a preservative and its comprehensive safety evaluation might offer a framework for assessing related compounds, particularly in their interaction with biological systems and their safety profile (Soni et al., 2002).

Parabens in Aquatic Environments: Environmental Impact

The review of parabens' fate and behavior in aquatic environments underscores the environmental impact of chemical compounds used in consumer products. This research is crucial for understanding the persistence, biodegradability, and potential ecotoxicological effects of synthetic chemicals, including esters similar to "this compound." Such studies are foundational for developing environmentally friendly chemicals with minimal ecological footprints (Haman et al., 2015).

Biotechnological Routes Based on Lactic Acid

Lactic acid's biotechnological applications, including its role as a precursor for various chemicals, highlight the potential of carboxylic acid esters in green chemistry. By exploring biotechnological routes, researchers can convert these compounds into valuable chemicals, suggesting that similar esters could be used as building blocks in sustainable chemical synthesis (Gao et al., 2011).

Safety and Hazards

Orientations Futures

Piperidine derivatives have been the subject of numerous studies due to their importance in drug design . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Another potential direction could be the exploration of the anticancer properties of piperine and piperidine .

Propriétés

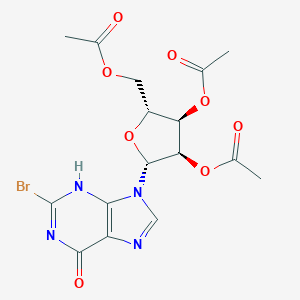

IUPAC Name |

methyl 2-piperidin-4-yloxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDBZKHPFFODOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146117-95-5 | |

| Record name | methyl 2-(piperidin-4-yloxy)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

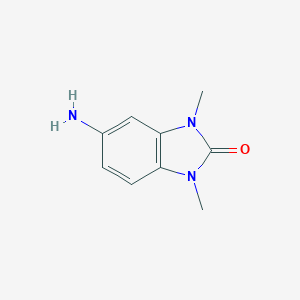

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)